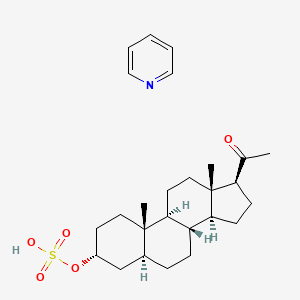
(3alpha)-Allopregnanolone Sulfate Pyridinium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allopregnanolone, a neurosteroid derived from progesterone, exhibits significant neurobiological activities, including anxiolytic and anticonvulsant effects, primarily through the potentiation of the GABA(A) receptor. Its synthesis involves the reduction of 5alpha-dihydroprogesterone by 3alpha-hydroxysteroid dehydrogenases (3alpha-HSDs) (Trauger et al., 2002).
Synthesis Analysis
The kinetic mechanism for allopregnanolone formation involves a sequential process catalyzed by human 3alpha-HSD type III. This process is essential for converting 5alpha-dihydroprogesterone (5alpha-DHP) to allopregnanolone, with nicotinamide adenine dinucleotide cofactor playing a critical role (Trauger et al., 2002).
Molecular Structure Analysis
Allopregnanolone and its analogs, such as the sulfamoyl derivatives, are synthesized from readily available precursors, showcasing modifications that influence GABA(A) receptor activity. These structural modifications, including the introduction of a bridged sulfamidate ring, significantly affect their neuroactive properties (Durán et al., 2009).
Chemical Reactions and Properties
The enzymatic actions involved in allopregnanolone biosynthesis, particularly the roles of 3alpha-HSD type III and 5alpha-reductase, demonstrate the complex chemical reactions underlying its formation. These enzymes catalyze the reduction and oxidation processes, indicating the dynamic nature of neurosteroid biosynthesis in human tissues (Belyaeva et al., 2007).
Wissenschaftliche Forschungsanwendungen
Neuroprotective and Antidepressant Effects
Studies have elucidated the role of allopregnanolone, a neurosteroid closely related to "(3alpha)-Allopregnanolone Sulfate Pyridinium Salt," in modulating depressive-like behaviors through neurotrophic adaptations. Allopregnanolone's antidepressant-like effects are primarily linked to its capacity to induce neurogenesis, particularly in the hippocampus, and to restore normal levels of brain-derived neurotrophic factor (BDNF), which is critical for neuroplasticity and mood regulation (Almeida, Nin, & Barros, 2020).
Pleiotropic Actions in Stress-related Diseases
The pleiotropic actions of allopregnanolone underpin its potential therapeutic benefits in various stress-related conditions, including depression, PTSD, and neurological disorders. This is due to its modulation of GABA_A receptors, corticotropin-releasing factor (CRF), and pro-inflammatory signaling within the innate immune system and brain, highlighting a broad-spectrum potential in treating stress-induced pathologies (Boero, Porcu, & Morrow, 2019).
Neurogenesis in Neurodegenerative Diseases
Research indicates allopregnanolone's involvement in neurogenesis within the nigrostriatal tract, which is significant for neurodegenerative diseases like Parkinson's Disease (PD) and Alzheimer's Disease (AD). Its neurotrophic properties suggest a pivotal role in the generation of new dopaminergic neurons, offering a potential avenue for therapeutic intervention in these conditions (Wang, 2014).
Regulation of GABAergic and Extrasynaptic Receptors
Allopregnanolone, through its potent modulation of synaptic and extrasynaptic GABA_A receptors, plays a crucial role in regulating neuronal excitability and network excitability. This modulation is essential for understanding its anticonvulsant, anxiolytic, and sedative effects, providing insight into its therapeutic potential across various neuropsychiatric and neurological conditions (Carver & Reddy, 2013).
Therapeutic Potential in Epilepsy
The synthetic analogs of allopregnanolone, such as ganaxolone, represent a novel class of therapeutics for epilepsy, highlighting the neurosteroid's role in seizure management. This underscores the significant potential of targeting neurosteroid pathways for developing new treatments for epilepsy and other seizure disorders (Lattanzi, Riva, & Striano, 2021).
Eigenschaften
IUPAC Name |
[(3R,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5S.C5H5N/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;1-2-4-6-5-3-1/h14-19H,4-12H2,1-3H3,(H,23,24,25);1-5H/t14-,15+,16-,17+,18-,19-,20-,21+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRONXFCVCNETJP-MQJYZQBZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C.C1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C.C1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3alpha)-Allopregnanolone Sulfate Pyridinium Salt | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


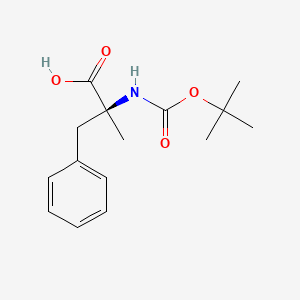
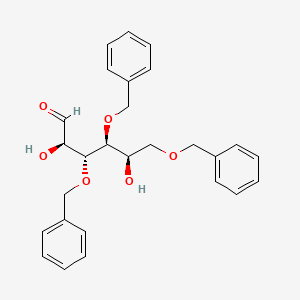
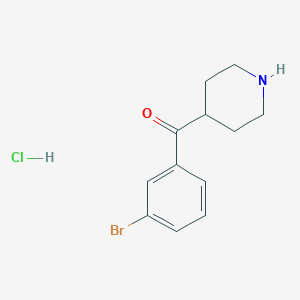
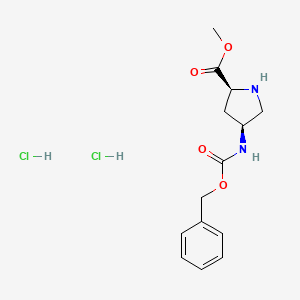
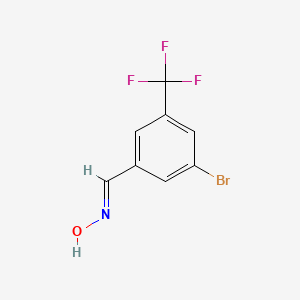
![5-[4-(Methylsulfanyl)phenyl]-2-pyridinamine](/img/structure/B1145926.png)
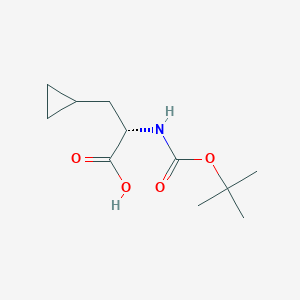
![3-Benzyl-3-methyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane bromide](/img/structure/B1145928.png)